1-[(5-Bromo-2-thienyl)sulfonyl]-4-(3-chlorophenyl)piperazine 1-[(5-Bromo-2-thienyl)sulfonyl]-4-(3-chlorophenyl)piperazine
Brand Name: Vulcanchem
CAS No.: 438236-73-8
VCID: VC0456469
InChI: InChI=1S/C14H14BrClN2O2S2/c15-13-4-5-14(21-13)22(19,20)18-8-6-17(7-9-18)12-3-1-2-11(16)10-12/h1-5,10H,6-9H2
SMILES: C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(S3)Br
Molecular Formula: C14H14BrClN2O2S2
Molecular Weight: 421.8g/mol

1-[(5-Bromo-2-thienyl)sulfonyl]-4-(3-chlorophenyl)piperazine

CAS No.: 438236-73-8

Main Products

VCID: VC0456469

Molecular Formula: C14H14BrClN2O2S2

Molecular Weight: 421.8g/mol

1-[(5-Bromo-2-thienyl)sulfonyl]-4-(3-chlorophenyl)piperazine - 438236-73-8

CAS No. 438236-73-8
Product Name 1-[(5-Bromo-2-thienyl)sulfonyl]-4-(3-chlorophenyl)piperazine
Molecular Formula C14H14BrClN2O2S2
Molecular Weight 421.8g/mol
IUPAC Name 1-(5-bromothiophen-2-yl)sulfonyl-4-(3-chlorophenyl)piperazine
Standard InChI InChI=1S/C14H14BrClN2O2S2/c15-13-4-5-14(21-13)22(19,20)18-8-6-17(7-9-18)12-3-1-2-11(16)10-12/h1-5,10H,6-9H2
Standard InChIKey KBMMRWWVNVJONT-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(S3)Br
Canonical SMILES C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(S3)Br
PubChem Compound 999223
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator